molecular formula C18H19N3O4 B2683336 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde CAS No. 851271-45-9

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde

Cat. No.: B2683336
CAS No.: 851271-45-9
M. Wt: 341.367
InChI Key: DHPIZJGYFMAEAB-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro group at the 3-position of the aromatic ring and a piperazine moiety substituted with a 4-methoxyphenyl group at the 4-position.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-16-5-3-15(4-6-16)19-8-10-20(11-9-19)17-7-2-14(13-22)12-18(17)21(23)24/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPIZJGYFMAEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methoxy group can produce an aldehyde or carboxylic acid.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares key structural motifs with several analogs documented in the evidence, including:

  • Piperazine-linked aromatic systems : A common feature in compounds like D6 () and C6 (), which incorporate a 4-methoxyphenyl-piperazine moiety.
  • Nitro groups: Present in the target compound (position 3) and in analogs such as 4-[4-(methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]-(4-methylphenyl)methanone (), where the nitro group occupies position 2.

Key Differences :

  • The position of the nitro group (3-nitro vs. 2-nitro in ) alters steric and electronic effects on the aromatic ring, influencing solubility and intermolecular interactions.

Physical and Spectroscopic Properties

Available data for analogs are summarized below (Table 1):

Table 1: Comparison of Physical and Spectroscopic Data

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key ¹H/¹³C NMR Shifts (ppm) Reference
Target Compound C₁₈H₁₉N₃O₄ 341.37 Not reported Not available
D6 () C₂₉H₂₇N₃O₅ 497.55 215–217 δ 8.50 (s, 1H, quinoline-H); δ 167.2 (C=O)
C6 () C₂₈H₂₆N₂O₅ 478.52 Not reported δ 3.89 (s, 3H, OCH₃); δ 121.5 (Ar-C)
MM0258.10 () C₁₉H₂₀N₆O₂ 364.40 Not reported Not available

Notes:

  • The methoxy group (δ ~3.8–3.9 ppm in ¹H NMR) is a common feature in D6, C6, and the target compound, indicating similar electronic environments for this substituent .

Biological Activity

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, identified by its CAS number 851271-45-9, features a piperazine ring, a methoxyphenyl substituent, and a nitrobenzaldehyde moiety. Its biological activity primarily revolves around its role as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer’s disease.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O4. The structural representation highlights the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC18H19N3O4
Molecular Weight341.36 g/mol
Melting Point116°C
Boiling Point521°C at 760 mmHg
Density1.244 g/cm³
Flash Point268.9°C

The primary mechanism of action for this compound involves the inhibition of the enzyme acetylcholinesterase (AChE). By binding to the active site of AChE, this compound prevents the hydrolysis of acetylcholine, thereby enhancing cholinergic transmission in the nervous system. This mechanism is particularly relevant in neurodegenerative conditions where cholinergic signaling is compromised.

Neuroprotective Effects

Research indicates that compounds with acetylcholinesterase inhibitory activity can provide neuroprotective effects. In vitro studies have shown that this compound exhibits significant inhibition of AChE, suggesting its potential use in treating Alzheimer's disease and other cognitive disorders.

Anti-Ischemic Activity

This compound has also been noted for its anti-ischemic properties. Studies suggest that it can protect neuronal cells from ischemic damage, which is critical in conditions like stroke or transient ischemic attacks. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of oxidative stress pathways and inflammatory responses.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promise. It appears to induce apoptosis in certain tumor types, potentially making it a candidate for further development as an anticancer agent. The specific mechanisms by which it affects cancer cell viability are still being elucidated but may involve disruption of cellular signaling pathways associated with growth and survival .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound showed varying degrees of AChE inhibition, with some derivatives exhibiting IC50 values in the low micromolar range.
  • Neuroprotective Studies : In vitro experiments indicated that treatment with this compound resulted in reduced neuronal death under hypoxic conditions, suggesting a protective effect against ischemic injury.
  • Cytotoxicity Tests : Research involving various cancer cell lines (e.g., HeLa, MCF7) revealed that the compound exhibited significant cytotoxicity compared to control treatments, indicating potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic protocols for 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde, and how is structural characterization performed?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Nucleophilic substitution to introduce the piperazine moiety.
  • Nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to add the nitro group.
  • Aldehyde functionalization via oxidation of a methyl group (e.g., using KMnO₄ in acidic media) .

Characterization Methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and nitro/benzaldehyde groups (δ 8.0–10.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 381.15 for C₁₉H₂₀N₄O₃⁺).
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield during nitro group introduction?

Methodological Answer:
Optimization involves:

  • Temperature Control: Nitration at sub-10°C minimizes byproducts (e.g., di-nitration).
  • Solvent Selection: Use polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates .
  • Catalyst Screening: Lewis acids like FeCl₃ enhance regioselectivity.

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